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Compound of Interest

Compound Name: EFTUDZ2

Cat. No.: B1575317

Introduction

The Elongation Factor Tu GTP Binding Domain Containing 2 (EFTUD2) is a crucial component
of the spliceosome, a complex responsible for the splicing of pre-mRNA.[1][2][3] EFTUDZ2, also
known as U5-116 kDa, is a highly conserved GTPase that plays a vital role in the regulation of
embryonic development and innate immunity through its role in mRNA splicing.[1][4] Mutations
in the EFTUD2 gene are associated with developmental disorders such as mandibulofacial
dysostosis with microcephaly (MFDM).[5] Given its fundamental role in cellular processes and
its implication in disease, the accurate detection and quantification of EFTUD2 protein are
essential for research in molecular biology, developmental biology, and drug development.
Western blotting is a widely used and effective technique for the specific detection of EFTUD2
in cell and tissue lysates. This document provides a detailed protocol for the detection of
human EFTUD2 protein using chemiluminescent Western blot analysis.

Protein Characteristics
e Molecular Weight: Approximately 109.4 kDa[1][4][6]

e Subcellular Localization: Predominantly found in the nucleus, with additional expression in
the cytoplasm and mitochondria.[1]

Experimental Protocol
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This protocol provides a step-by-step guide for the detection of EFTUD2 protein in cultured

mammalian cells.

Materials and Reagents
Cell Culture: Human cell line known to express EFTUD2 (e.g., HelLa, K562)

Lysis Buffer: RIPA buffer (or a suitable alternative for nuclear proteins) supplemented with
protease and phosphatase inhibitor cocktails.

Protein Assay: BCA Protein Assay Kit or similar.
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCI, SDS.

Transfer: PVDF or nitrocellulose membrane, methanol, transfer buffer (Tris-glycine with
methanol).

Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered
Saline with 0.1% Tween-20 (TBST).

Primary Antibody: Validated anti-EFTUDZ2 antibody (see table below for examples).
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse 1gG.
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

Buffers: Phosphate-Buffered Saline (PBS), Tris-Buffered Saline (TBS).

. Procedure

. Cell Lysis and Protein Extraction
Culture cells to 70-80% confluency.

For adherent cells, wash twice with ice-cold PBS. For suspension cells, pellet by
centrifugation and wash with PBS.[7][8]

Add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors.
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Scrape adherent cells or resuspend the cell pellet.

Incubate the lysate on ice for 30 minutes with occasional vortexing.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]

Transfer the supernatant (protein lysate) to a new pre-chilled tube.

B. Protein Quantification

o Determine the protein concentration of the lysate using a BCA or Bradford protein assay
according to the manufacturer's instructions.

* Normalize the protein concentration of all samples with lysis buffer.

C. SDS-PAGE

Prepare protein samples by adding Laemmli sample buffer to a final concentration of 1x and
boil at 95-100°C for 5 minutes.

Load 20-40 pg of total protein per lane into a 7.5% or 4-12% gradient SDS-PAGE gel.

Include a pre-stained protein ladder to monitor migration and estimate molecular weight.

Run the gel at 100-120V until the dye front reaches the bottom.
D. Protein Transfer

o Activate a PVDF membrane in methanol for 1-2 minutes, then equilibrate in transfer buffer.

For nitrocellulose, equilibrate directly in transfer buffer.

o Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) and
perform a wet or semi-dry transfer according to the manufacturer's instructions (e.g., 100V
for 60-90 minutes for wet transfer).

E. Immunodetection

 After transfer, wash the membrane briefly with TBST.
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o Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle
agitation.[9][10]

e Wash the membrane three times for 5-10 minutes each with TBST.[11]

¢ Incubate the membrane with the primary anti-EFTUD2 antibody diluted in blocking buffer (or
as recommended by the supplier) overnight at 4°C with gentle agitation.[10]

e Wash the membrane three times for 5-10 minutes each with TBST.

 Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in
blocking buffer for 1 hour at room temperature with gentle agitation.

e Wash the membrane three times for 10 minutes each with TBST.

F. Signal Detection

o Prepare the ECL detection reagent according to the manufacturer's instructions.
¢ Incubate the membrane with the ECL reagent for 1-5 minutes.

o Capture the chemiluminescent signal using a digital imager or by exposing it to X-ray film.

Data Presentation

Table 1: Summary of Quantitative Parameters for EFTUD2 Western Blot
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Parameter

Recommended Value

Notes

Sample Loading

20-40 ug total protein/lane

May need optimization based
on cell type and EFTUD2

expression level.

Gel Percentage

7.5% or 4-12% gradient

EFTUD2 has a high molecular
weight (~109 kDa).[1][4]

Dilution should be optimized

Primary Antibody Dilution 1:500 - 1:2000 for each antibody lot. See
manufacturer's datasheet.[12]
Can be performed for 1-2
] ) ) ) hours at room temperature, but
Primary Antibody Incubation Overnight at 4°C

overnight at 4°C often yields

better signal-to-noise.[10]

Secondary Antibody Dilution

1:2000 - 1:10000

Dilution depends on the
specific antibody and detection

reagent.

Secondary Antibody Incubation

1 hour at room temperature

Standard incubation time for

most applications.

Blocking Time

1 hour at room temperature

Sufficient for most applications
to prevent non-specific
binding.[10]

Note: The above parameters are starting recommendations and may require optimization for

specific experimental conditions and reagents.

Visualizations

Diagram 1: Western Blot Workflow for EFTUD2 Detection
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Caption: Workflow of the Western blot protocol for EFTUD2 protein detection.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1575317?utm_src=pdf-body-img
https://www.benchchem.com/product/b1575317?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1575317?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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